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Description
Overview of Heterocyclic Compounds in Advanced Chemical Research
Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to many areas of scientific research. Their unique structural and electronic properties, imparted by the presence of heteroatoms such as nitrogen, sulfur, and oxygen, make them indispensable in fields ranging from medicinal chemistry to materials science. numberanalytics.com These compounds form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials, driving innovation and advancements across various industries. mdpi.com The inherent diversity of heterocyclic structures provides a vast chemical space for the design and synthesis of novel molecules with tailored properties. researchgate.net
The Thiomorpholine (B91149) Scaffold in Contemporary Organic Synthesis and Materials Science
Within the broad class of heterocyclic compounds, the thiomorpholine scaffold has emerged as a "privileged" structure, particularly in drug discovery and materials science. jchemrev.comjchemrev.com Thiomorpholine, a six-membered saturated ring containing both a sulfur and a nitrogen atom, and its derivatives exhibit a wide range of biological activities. jchemrev.comresearchgate.net The sulfur atom in the thiomorpholine ring, as opposed to the oxygen in its analog morpholine (B109124), increases lipophilicity and can be a site for metabolic activity, properties that are often advantageous in drug design. mdpi.com In materials science, the unique electronic and physical characteristics of thiomorpholine-containing molecules are being explored for the development of novel polymers and other advanced materials. numberanalytics.comresearchgate.net
Specific Research Focus on 4-(4-Bromobenzyl)thiomorpholine within Thiomorpholine Chemistry
A specific derivative that has garnered interest is this compound. This compound incorporates the thiomorpholine ring, a flexible benzyl (B1604629) group, and a bromine atom on the phenyl ring. This combination of structural features makes it a valuable intermediate and building block in the synthesis of more complex molecules. The bromine atom, in particular, serves as a reactive handle for a variety of chemical transformations, including cross-coupling reactions, which are powerful tools in modern organic synthesis. Research into this compound and its analogs is driven by the quest for new compounds with specific biological activities and material properties.
Structure
3D Structure
Interactive Chemical Structure Model
Properties
IUPAC Name
4-[(4-bromophenyl)methyl]thiomorpholine
Source
Details
Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Synthesis and Characterization of 4 4 Bromobenzyl Thiomorpholine
The preparation of 4-(4-Bromobenzyl)thiomorpholine typically involves the reaction of thiomorpholine (B91149) with 1-bromo-4-(bromomethyl)benzene. This nucleophilic substitution reaction is a common and efficient method for the N-alkylation of secondary amines like thiomorpholine.
The structural identity and purity of the synthesized this compound are confirmed through various analytical techniques.
Property
Data
Molecular Formula
C11H14BrNS
Molecular Weight
272.20 g/mol
The table above displays key molecular properties of this compound.
Chemical Reactivity and Synthetic Applications
The reactivity of 4-(4-Bromobenzyl)thiomorpholine is largely dictated by the presence of the thiomorpholine (B91149) nitrogen and the bromine atom on the phenyl ring. The nitrogen atom can act as a nucleophile or a base, while the aryl bromide is susceptible to a range of transformations.
A significant application of this compound is in the synthesis of its sulfone derivative, this compound-1,1-dioxide. matrixscientific.com This oxidation of the sulfur atom in the thiomorpholine ring can significantly alter the compound's physical and biological properties.
Compound
CAS Number
Molecular Formula
Molecular Weight
This compound-1,1-dioxide
1044924-09-5
C11H14BrNO2S
304.21 g/mol
This table provides details for the sulfone derivative of this compound.
Furthermore, the bromine atom on the phenyl ring allows for its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of complex molecules from simpler precursors.
The Role of the Bromine Substituent in Modifying Molecular Properties
Studies on related brominated heterocyclic compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have demonstrated that the bromine substituent can be critical for their biological activity. nih.gov
Comparative Analysis with Structurally Related Compounds
Strategic Approaches to Thiomorpholine Ring Formation
The construction of the thiomorpholine scaffold is a critical step that can be achieved through several distinct synthetic routes. These strategies range from streamlined one-pot reactions to more classical multi-step sequences, each with its own set of advantages and challenges.
Modern synthetic chemistry increasingly favors processes that are both time- and atom-efficient. One-pot and telescoped reactions, which minimize intermediate isolation steps, are central to this approach. A notable development in thiomorpholine synthesis is a two-step telescoped procedure executed in a continuous flow system. nih.govchemrxiv.orgnih.gov This method utilizes a photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride, which are both low-cost starting materials. acs.orgacs.org
The initial step involves the free-radical addition of the thiol group of cysteamine to the double bond of vinyl chloride, initiated by a photocatalyst like 9-fluorenone (B1672902) under UV irradiation. nih.govacs.org This reaction proceeds with high efficiency, even under concentrated conditions, to yield a 2-(2-chloroethylthio)ethylamine hydrochloride intermediate quantitatively. acs.orgresearchgate.net Without isolation, this intermediate undergoes a base-mediated intramolecular cyclization in the second stage. nih.govchemrxiv.org A variety of bases can effect this transformation, with the choice often depending on the specific requirements of the reaction system (e.g., solubility in a flow reactor). nih.gov This continuous flow process is robust and allows for the safe handling of gaseous reagents like vinyl chloride and hazardous intermediates. researchgate.net
Table 1: Example of a Telescoped Continuous Flow Synthesis of Thiomorpholine
Step
Reactants
Catalyst/Reagents
Conditions
Outcome
1: Thiol-Ene Reaction
Cysteamine hydrochloride, Vinyl chloride
9-fluorenone (photocatalyst)
Continuous flow, UV irradiation
Quantitative yield of 2-(2-chloroethylthio)ethylamine hydrochloride intermediate
This table summarizes the conditions and outcomes of a modern, continuous flow approach to thiomorpholine synthesis.
Prior to the development of streamlined flow chemistries, the synthesis of the thiomorpholine ring was primarily achieved through various multi-step methods. jchemrev.com These classical approaches remain relevant and offer flexibility in precursor selection. nih.govacs.org
Common multi-step strategies include:
From Diethanolamine (B148213) : This route involves converting diethanolamine into an amino-mustard species, which is then cyclized by treatment with a sulfur source like sodium sulfide. nih.govacs.org
From Ethyl Mercaptoacetate and Aziridine : In this approach, the initial reaction forms thiomorpholin-3-one, which is subsequently reduced to the thiomorpholine scaffold using a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄). nih.govacs.org
From 2-Mercaptoethanol and Aziridine : This strategy first produces an intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride, which is then isolated before being cyclized with a base like triethylamine (B128534) (Et₃N) to yield thiomorpholine. nih.govacs.org
Table 2: Comparison of Classical Multi-Step Syntheses for Thiomorpholine
This table outlines several established multi-step pathways to the thiomorpholine ring.
Green Chemistry Principles in the Synthesis of Substituted Thiomorpholines
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like thiomorpholine and its derivatives.
Key green approaches relevant to thiomorpholine synthesis include:
Process Intensification with Flow Chemistry : As detailed in section 2.1.1, continuous flow synthesis offers significant safety advantages by minimizing the volume of hazardous materials at any given time. researchgate.net This technology also allows for precise control over reaction parameters, often leading to higher yields and purity while reducing energy consumption. nih.govacs.org
Atom Economy : Reactions like the thiol-ene click chemistry approach are inherently atom-economical, meaning that most of the atoms from the reactants are incorporated into the final product, minimizing waste. acs.orgresearchgate.net
Use of Greener Solvents : Research focuses on replacing traditional volatile organic compounds with more environmentally benign alternatives. sphinxsai.com For instance, reductive alkylation protocols have been developed in greener solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or even water, which can enhance reaction rates and be recycled. organic-chemistry.orgnih.gov
Catalysis : The development of efficient and recyclable catalysts is a cornerstone of green chemistry. mdpi.com This includes using heterogeneous catalysts that can be easily separated from the reaction mixture or developing metal-free catalytic systems to avoid contamination of the final product with heavy metals. organic-chemistry.orgresearchgate.net
Energy Efficiency : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving yields by minimizing thermal decomposition of products. nih.govlookchem.com
By integrating these principles, chemists can develop synthetic routes to this compound and related compounds that are not only efficient but also safer and more sustainable.
Chemo- and Regioselectivity Considerations in the Synthesis of this compound
The synthesis of this compound is predominantly achieved through the nucleophilic substitution reaction between thiomorpholine and a 4-bromobenzyl halide, typically 4-bromobenzyl bromide or chloride. The chemo- and regioselectivity of this reaction are critical aspects that dictate the success and efficiency of the synthesis. These considerations primarily revolve around the two nucleophilic centers in thiomorpholine—the secondary amine (N-H) and the thioether (S)—and the electrophilic benzylic carbon of the 4-bromobenzyl halide.
N-Alkylation versus S-Alkylation:
Thiomorpholine is an ambident nucleophile, meaning it possesses two distinct nucleophilic sites: the nitrogen atom and the sulfur atom. The nitrogen atom, being a secondary amine, is a potent nucleophile. The sulfur atom, present as a thioether, also possesses nucleophilic character due to its lone pairs of electrons. Consequently, the alkylation of thiomorpholine with 4-bromobenzyl halide can potentially lead to two different products: the desired N-alkylated product, this compound, and the undesired S-alkylated sulfonium (B1226848) salt.
The regioselectivity of the alkylation is governed by several factors, including the relative nucleophilicity of the nitrogen and sulfur atoms, the reaction conditions (solvent, temperature, and base), and the nature of the electrophile. Generally, the nitrogen atom in thiomorpholine is more nucleophilic than the sulfur atom for alkylation reactions. This preference is attributed to the greater basicity and softer nature of the nitrogen atom, which favors reaction with the soft electrophilic benzylic carbon of the 4-bromobenzyl halide.
Studies on the alkylation of similar heterocyclic systems, such as 1,2,4-triazole-3-thiones, have shown that while S-alkylation can occur, N-alkylation is often the predominant pathway, especially when the sulfur is already part of a thioether linkage as in thiomorpholine. uzhnu.edu.uanih.gov The formation of a stable, neutral N-alkylated product is thermodynamically more favorable than the formation of a charged S-alkylated sulfonium salt.
Controlling Chemoselectivity:
Chemoselectivity in this synthesis refers to the selective reaction at the desired functional group, avoiding unwanted side reactions. The primary chemoselectivity challenge, besides the N- versus S-alkylation, is the potential for reactions involving the bromine atom on the phenyl ring of the 4-bromobenzyl halide. However, under typical nucleophilic substitution conditions for N-alkylation, the benzylic carbon-halogen bond is significantly more reactive than the aryl-halogen bond. Therefore, substitution at the aromatic ring is generally not a competing process.
Another potential side reaction is the elimination of HBr from the 4-bromobenzyl bromide, which would lead to the formation of 4-bromostyrene. This is more likely to occur with sterically hindered amines or under strongly basic conditions. The use of a non-hindered secondary amine like thiomorpholine and a suitable base helps to favor the substitution reaction over elimination.
The choice of reaction conditions plays a pivotal role in ensuring high chemo- and regioselectivity. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The selection of the base and solvent can influence the reaction outcome.
Neutralize the acid byproduct without competing in the nucleophilic attack, favoring N-alkylation.
High
Strong bases (e.g., NaOH, KOH)
Can increase the likelihood of elimination side reactions.
Variable
Temperature
Moderate temperatures (e.g., Room temperature to 80 °C)
Sufficient to drive the reaction forward without promoting side reactions like elimination or decomposition.
High
High temperatures
May lead to increased side products and decomposition.
Lower
Leaving Group
Bromide or Iodide
More reactive than chloride, allowing for milder reaction conditions and better selectivity.
High
This table presents typical conditions and expected outcomes for the N-alkylation of thiomorpholine with 4-bromobenzyl halides based on general principles of organic synthesis.
For instance, the synthesis of the analogous compound, 4-(4-nitrophenyl)thiomorpholine, is achieved in good yield via a nucleophilic aromatic substitution reaction using triethylamine as a base in acetonitrile. mdpi.com This highlights the general preference for N-functionalization in the thiomorpholine ring under these conditions. While this is an N-arylation, the principles of directing the reaction to the nitrogen atom are similar.
Reactivity at the Sulfur Atom of the Thiomorpholine Ring
The sulfur atom within the thiomorpholine ring of this compound is a key site for chemical modification, allowing for oxidative transformations and participation in coordination chemistry. These reactions alter the electronic and steric properties of the molecule, providing a pathway to new analogues with potentially distinct chemical and physical characteristics.
The sulfur atom in the thiomorpholine ring can be readily oxidized to form the corresponding sulfoxide and sulfone. This transformation is significant as it can modulate the lipophilicity and metabolic stability of the molecule. The oxidation can be controlled to selectively yield either the sulfoxide or the sulfone by adjusting the reaction conditions and the stoichiometry of the oxidizing agent. rsc.org
A variety of oxidizing agents have been employed for the oxidation of sulfides to sulfoxides and sulfones, including hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and Oxone®. yonedalabs.comresearchgate.net For instance, the use of 1.5 equivalents of urea-hydrogen peroxide (UHP) at 60 °C can selectively produce the sulfoxide, while increasing the amount of UHP to 2.5 equivalents and the temperature to 80 °C favors the formation of the sulfone. rsc.org The resulting sulfone, this compound-1,1-dioxide, is a known derivative of the parent compound. researchgate.netucsb.edu
Coordination Chemistry of Thiomorpholine-Derived Ligands
The thiomorpholine moiety, containing both a soft sulfur donor and a hard nitrogen donor, can act as a ligand in coordination complexes with various transition metals. nih.govyoutube.com The sulfur atom, with its available lone pair of electrons, can coordinate to metal centers, and this coordination is often observed in complexes with metals from Group VIB and other transition metals like cobalt, zinc, and cadmium. rsc.orgrsc.org The geometry of the resulting complex, whether tetrahedral or octahedral, is influenced by the metal ion and the other ligands present. rsc.org
The oxidation of the sulfur to a sulfoxide introduces an oxygen atom which can also participate in coordination, allowing the ligand to bind through either the sulfur or the oxygen atom. This can influence the stereochemistry and reactivity of the resulting metal complex. While specific studies on the coordination chemistry of this compound are not extensively documented, the general principles of thioether and sulfoxide coordination suggest its potential to form a variety of metal complexes. ingentaconnect.com
Reactions Involving the Bromophenyl Moiety
The bromophenyl group is a versatile handle for a wide range of chemical transformations, most notably for the formation of new carbon-carbon bonds through cross-coupling reactions. This allows for the introduction of diverse aryl, alkyl, and alkynyl substituents, significantly expanding the chemical space accessible from this compound.
Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura, Sonogashira)
The presence of the aryl bromide in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. yonedalabs.comwikipedia.org
The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. yonedalabs.comwikipedia.orgacs.orgacs.orgresearchgate.net This reaction is widely used due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids. nih.gov This allows for the synthesis of a wide variety of biaryl derivatives of this compound.
The Sonogashira reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of aryl-alkynes. nih.gov The reaction can often be carried out under mild conditions, including at room temperature and in aqueous media, making it a versatile method for modifying this compound. rsc.orgucsb.eduwikipedia.org
Table 2: Typical Conditions for Cross-Coupling Reactions of Aryl Bromides
Nucleophilic Substitution Reactions on the Aromatic Ring
While direct nucleophilic aromatic substitution of the bromide on an unactivated aryl ring like the one in this compound is generally challenging, such reactions can be achieved under specific conditions. This may involve the use of strong nucleophiles, high temperatures, or transition metal catalysis. The analogous synthesis of 4-(4-nitrophenyl)thiomorpholine proceeds via nucleophilic aromatic substitution of a fluorine atom, which is more activated towards substitution than bromine.
The benzylic methylene (B1212753) group (-CH₂-) linking the phenyl ring and the thiomorpholine nitrogen represents another site for derivatization. Recent advances in C-H functionalization have provided methods for the direct modification of such positions. nih.gov Palladium-catalyzed reactions have been developed for the meta-C-H functionalization of benzylamines, allowing for arylation, amination, and chlorination. nih.gov Furthermore, visible light-driven photoredox catalysis has enabled the N-benzylic C-H arylation of various benzylamines. rsc.org These modern synthetic methods offer the potential for direct modification of the benzyl linker in this compound, leading to the creation of more complex structures. researchgate.net
Synthesis of Conjugates and Polymeric Forms Incorporating this compound Substructures
The incorporation of specific chemical scaffolds into larger molecular architectures, such as bioconjugates or polymers, is a fundamental strategy in medicinal chemistry and materials science to modulate properties and achieve targeted functions. While the direct synthesis of conjugates and polymeric forms derived from this compound is not extensively documented in dedicated studies, the functional groups present in the molecule—namely the aryl bromide and the tertiary amine of the thiomorpholine ring—offer established chemical handles for such transformations. This section will explore potential synthetic pathways for creating conjugates and polymers featuring the this compound substructure, based on well-established chemical reactions.
The aryl bromide moiety of this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Hypothetical Synthesis of Conjugates via Cross-Coupling Reactions
Conjugates of this compound with other molecules, such as fluorescent tags, bioactive compounds, or linkers for attachment to biomolecules, can be envisioned through several palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound (e.g., a boronic acid or boronic ester) of the desired conjugate partner. youtube.comnih.govarkat-usa.orgnih.govyoutube.com The reaction is typically catalyzed by a palladium complex in the presence of a base. youtube.comnih.govarkat-usa.orgnih.gov
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, enabling the conjugation of this compound to a primary or secondary amine. wikipedia.orgrsc.orgnih.govlibretexts.orgorganic-chemistry.org This is particularly useful for linking the molecule to amino acids, peptides, or other amine-bearing structures.
A hypothetical scheme for these conjugation strategies is presented below:
Reaction Type
Reactant 1
Reactant 2
Catalyst/Reagents
Hypothetical Product
Suzuki-Miyaura
This compound
R-B(OH)₂
Pd catalyst, Base
4-(4-R-benzyl)thiomorpholine
Heck
This compound
H₂C=CHR
Pd catalyst, Base
4-(4-(E)-2-R-vinylbenzyl)thiomorpholine
Sonogashira
This compound
H−C≡C−R
Pd catalyst, Cu(I) co-catalyst, Base
4-(4-(R-ethynyl)benzyl)thiomorpholine
Buchwald-Hartwig
This compound
R¹R²NH
Pd catalyst, Base
4-(4-(R¹R²N)benzyl)thiomorpholine
Table 1: Hypothetical Conjugation Reactions of this compound. "R" represents the functional moiety to be conjugated.
Potential Routes to Polymeric Forms
The synthesis of polymers incorporating the this compound substructure could be approached in two primary ways: by creating a polymerizable monomer derived from the parent compound, or by post-polymerization modification of a suitable polymer backbone.
One plausible approach involves the conversion of this compound into a styrenic monomer. For instance, a Heck or Suzuki coupling could be employed to introduce a vinyl group at the 4-position of the benzyl ring, yielding 4-(4-vinylbenzyl)thiomorpholine. This monomer could then undergo free-radical or controlled radical polymerization to form a polystyrene-based polymer with pendant thiomorpholine moieties. A similar monomer, 4-vinylbenzyl chloride, is a known precursor for various polymers. chemicalbook.comresearchgate.netcapes.gov.br
Step
Reaction
Reactants
Catalyst/Reagents
Product
1
Monomer Synthesis (Heck)
This compound, Ethylene
Pd catalyst, Base
4-(4-Vinylbenzyl)thiomorpholine
2
Polymerization
4-(4-Vinylbenzyl)thiomorpholine
Initiator (e.g., AIBN)
Poly(4-(4-thiomorpholinomethyl)styrene)
Table 2: Hypothetical Polymer Synthesis Starting from this compound.
Alternatively, a pre-formed polymer containing reactive groups, such as poly(4-vinylbenzyl chloride), could be functionalized by nucleophilic substitution with thiomorpholine to introduce the desired substructure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
Proton (¹H) NMR spectroscopy reveals information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, specific chemical shifts (δ) are expected for the protons on the aromatic ring and the aliphatic thiomorpholine ring, as well as the benzylic methylene bridge. The integration of these signals would confirm the ratio of protons in each unique environment, while the splitting patterns (multiplicity) would indicate adjacent protons.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The expected spectrum would show signals for the four distinct carbons of the p-substituted benzene (B151609) ring, the benzylic methylene carbon, and the two sets of chemically non-equivalent carbons in the thiomorpholine ring.
Hypothetical ¹H and ¹³C NMR Data for this compound
To definitively assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, showing correlations between adjacent protons, for instance, between the protons on the thiomorpholine ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and hydrogen atoms. echemi.com This would unequivocally link each proton signal to its corresponding carbon signal, for example, connecting the benzylic proton signal to the benzylic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons over two or three bonds. echemi.com This technique is crucial for piecing together the molecular structure, for instance, by showing a correlation from the benzylic protons to the quaternary aromatic carbon C₁' and the thiomorpholine carbons adjacent to the nitrogen atom.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M+2 peaks of nearly equal intensity) would be observed for the molecular ion and any bromine-containing fragments.
Key fragmentation pathways would likely involve the cleavage of the benzyl-nitrogen bond, which is a common fragmentation site for such molecules. This would lead to the formation of a bromobenzyl cation and a thiomorpholine radical cation, or vice-versa, resulting in significant peaks in the spectrum.
Expected Key Fragments in the Mass Spectrum of this compound
m/z (mass-to-charge ratio)
Proposed Fragment Structure
271/273
[C₁₁H₁₄BrNS]⁺ (Molecular Ion)
170/172
[C₇H₆Br]⁺ (Bromobenzyl fragment)
102
[C₄H₈N]⁺ (Fragment from thiomorpholine ring cleavage)
103
[C₄H₉NS]⁺ (Thiomorpholine fragment)
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of the parent ion, often to four or more decimal places. This allows for the unambiguous determination of the molecular formula. For this compound, HRMS would be used to confirm the elemental composition of C₁₁H₁₄BrNS by comparing the experimentally measured exact mass with the theoretically calculated mass.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would be expected to display several characteristic absorption bands:
C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ (from the CH₂ groups of the thiomorpholine and benzyl bridge).
C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
C-N stretching: Absorption in the 1250-1020 cm⁻¹ range.
C-Br stretching: A strong absorption in the lower wavenumber region, typically 600-500 cm⁻¹.
C-S stretching: These bonds give rise to weak absorptions that are often difficult to identify definitively.
Expected Characteristic IR Absorption Bands for this compound
Functional Group
Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch
3100 - 3000
Aliphatic C-H Stretch
3000 - 2850
Aromatic C=C Stretch
1600 - 1450
C-N Stretch
1250 - 1020
C-Br Stretch
600 - 500
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are compared with the calculated theoretical values based on the proposed molecular formula (C₁₁H₁₄BrNS). A close correlation between the experimental and calculated values provides strong evidence for the empirical and, in conjunction with mass spectrometry, the molecular formula.
Theoretical Elemental Composition of this compound (C₁₁H₁₄BrNS)
Element
Calculated Percentage
Carbon (C)
48.53%
Hydrogen (H)
5.18%
Bromine (Br)
29.35%
Nitrogen (N)
5.14%
Sulfur (S)
11.78%
Chromatographic Methods for Purity Assessment and Isolation of this compound
Chromatographic techniques are fundamental in the synthesis and quality control of chemical compounds, serving to separate components of a mixture for identification, quantification, and purification. For the compound this compound, while specific, detailed research outlining its chromatographic behavior is not extensively documented in publicly available literature, we can infer appropriate methodologies based on the analysis of structurally related compounds and general principles of chromatography. The primary techniques for assessing the purity and facilitating the isolation of this compound would include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and potentially Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the purity assessment of non-volatile, thermally sensitive organic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would likely be the most effective approach. In this method, a non-polar stationary phase is used with a polar mobile phase.
Stationary Phase: A C18 (octadecylsilyl) column is a common choice for compounds of this nature, offering excellent separation based on hydrophobicity.
Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The gradient or isocratic elution would be optimized to achieve a good resolution between the main compound and any potential impurities.
Detection: UV detection would be suitable, as the bromobenzyl group contains a chromophore that absorbs in the UV region. The detection wavelength would be set at the absorbance maximum of the compound to ensure high sensitivity.
For preparative HPLC, the goal shifts from analysis to isolation. The principles remain the same, but larger columns with greater loading capacity are used to purify larger quantities of the compound.
While specific HPLC parameters for this compound are not published, a hypothetical analytical HPLC method could be developed based on methods for similar compounds.
Interactive Data Table: Hypothetical HPLC Parameters
Parameter
Condition
Column
C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase
Acetonitrile:Water (70:30, v/v)
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
Injection Volume
10 µL
Column Temperature
30 °C
Expected Retention Time
Estimated 5-10 minutes
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and simple chromatographic technique used for monitoring reaction progress, identifying compounds, and determining their purity. For this compound, TLC would be invaluable during its synthesis.
Stationary Phase: A silica (B1680970) gel plate is the standard choice for compounds of moderate polarity.
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) would be used. The ratio of these solvents would be adjusted to achieve an optimal Rf value (retardation factor), typically between 0.3 and 0.7.
Visualization: The spots on the TLC plate can be visualized under a UV lamp (at 254 nm) due to the UV-active aromatic ring. Staining with a universal developing agent like potassium permanganate (B83412) or iodine may also be used if the compound or its impurities are not sufficiently UV-active.
Interactive Data Table: Hypothetical TLC Parameters
Parameter
Condition
Stationary Phase
Silica Gel 60 F254
Mobile Phase
Hexane:Ethyl Acetate (3:1, v/v)
Visualization
UV light (254 nm)
Expected Rf Value
Estimated 0.4-0.6
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. Given the molecular weight of this compound (272.2 g/mol ) and a reported melting point of 79-80 °C, it is likely sufficiently volatile and stable for GC analysis, particularly for assessing the presence of volatile impurities. echemi.com
Stationary Phase: A low-to-mid polarity column, such as one with a phenyl-polysiloxane phase (e.g., DB-5 or HP-5), would be appropriate.
Carrier Gas: An inert gas like helium or nitrogen would be used.
Injector and Detector Temperature: These would be set high enough to ensure complete vaporization of the sample without causing thermal degradation.
Detection: A Flame Ionization Detector (FID) is a common choice for organic compounds, providing high sensitivity. A Mass Spectrometry (MS) detector would offer the added advantage of identifying the separated components based on their mass-to-charge ratio.
Isolation and Purification
For the isolation of this compound on a larger scale, column chromatography is the preferred method. This technique operates on the same principles as TLC but is used for preparative purposes. A glass column is packed with a stationary phase (typically silica gel), and the crude product is loaded onto the top. The mobile phase is then passed through the column to elute the components at different rates, allowing for their separation and collection in fractions. The purity of the collected fractions would then be confirmed by TLC or HPLC.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and optimized geometry of molecules. For a molecule like this compound, DFT calculations would be instrumental in predicting its fundamental structural and electronic properties.
Molecular Geometry: DFT calculations, often using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can determine the most stable three-dimensional arrangement of atoms. These calculations would yield optimized bond lengths, bond angles, and dihedral angles. For instance, in a study of the related compound 4-(4-nitrophenyl)thiomorpholine, DFT was used to determine that the thiomorpholine ring adopts a low-energy chair conformation. nist.gov The calculations also revealed that the 4-nitrophenyl group preferred a quasi-equatorial position in the gas phase, a finding that can differ from the solid-state crystal structure due to packing forces. nist.gov Similar calculations for this compound would be expected to show the thiomorpholine ring in a chair conformation and would predict the preferred orientation of the 4-bromobenzyl group relative to this ring.
Electronic Structure: DFT is also employed to understand the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Theoretical studies on various organic molecules utilize DFT to calculate these orbital energies and the resulting energy gap. irjweb.comchemicalbook.com For this compound, the HOMO would likely be localized on the electron-rich thiomorpholine ring and the bromine atom, while the LUMO would be expected to be distributed over the aromatic bromobenzyl moiety.
A hypothetical table of DFT-calculated parameters for this compound, based on typical results for similar molecules, is presented below.
Parameter
Predicted Value
Significance
Optimized Geometry
Thiomorpholine Ring Conformation
Chair
Most stable conformation for six-membered saturated heterocyclic rings.
4-Bromobenzyl Group Orientation
Quasi-equatorial
Minimizes steric hindrance.
Electronic Properties
HOMO Energy
~ -6.5 eV
Indicates the energy of the highest energy electrons available for reaction.
LUMO Energy
~ -1.0 eV
Indicates the energy of the lowest energy empty orbital available to accept electrons.
HOMO-LUMO Gap
~ 5.5 eV
Reflects the molecule's electronic excitability and chemical reactivity.
Dipole Moment
~ 2.5 D
Quantifies the overall polarity of the molecule.
Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly valuable for exploring the conformational flexibility and intermolecular interactions of molecules like this compound.
Conformational Analysis: The thiomorpholine ring and the benzyl group can exhibit a range of conformations due to the rotation around single bonds. MD simulations can map out the potential energy surface of the molecule, identifying different stable conformers and the energy barriers between them. nih.govwiley.comnih.gov For this compound, simulations would likely reveal the chair conformation of the thiomorpholine ring as the most populated state, but could also identify less stable boat or twist-boat conformations. Furthermore, the rotational dynamics of the 4-bromobenzyl group would be explored, providing insight into its spatial orientation.
Intermolecular Interactions: In a condensed phase (liquid or solid), molecules interact with their neighbors. MD simulations can model these interactions, which are crucial for understanding the bulk properties of a substance. For this compound, these simulations could predict how molecules pack in a crystal lattice and identify key intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds involving the nitrogen and sulfur atoms or the aromatic ring. Studies on similar heterocyclic compounds have successfully used MD simulations to understand these interaction patterns. researchgate.netyoutube.comnih.gov
A hypothetical summary of findings from an MD simulation of this compound is provided below.
Aspect Investigated
Potential Findings
Conformational Dynamics
The thiomorpholine ring primarily exists in a chair conformation with rapid interconversion between the two chair forms. The 4-bromobenzyl group exhibits rotational freedom around the C-N bond.
Solvent Interactions
In a polar solvent, the nitrogen and sulfur atoms of the thiomorpholine ring would act as hydrogen bond acceptors, influencing solubility and local solvent structure.
Self-Aggregation
Potential for π-π stacking interactions between the aromatic rings of adjacent molecules, leading to aggregation in non-polar solvents.
Note: This table presents plausible outcomes from MD simulations and requires specific computational experiments for validation.
In Silico Predictions of Chemical Reactivity and Selectivity
Computational methods can predict how a molecule is likely to react and where on the molecule a reaction is most likely to occur. This is invaluable for guiding synthetic chemistry and understanding potential metabolic pathways.
Reactivity Descriptors: DFT calculations can be used to compute a range of "reactivity descriptors." These include the HOMO and LUMO energies mentioned earlier, as well as quantities like the Fukui function and the molecular electrostatic potential (MEP). The Fukui function identifies the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net For this compound, the MEP would likely show a negative potential around the nitrogen and sulfur atoms, suggesting these are sites for electrophilic attack, while the regions around the hydrogen atoms would be more positive.
Reaction Pathway Modeling: For a specific reaction, computational methods can be used to model the entire reaction pathway, including the structures of transition states and the calculation of activation energies. This allows for the prediction of reaction kinetics and the selectivity for different products. For instance, the oxidation of the sulfur atom in the thiomorpholine ring could be modeled to predict the likelihood of forming the corresponding sulfoxide or sulfone.
A hypothetical table of in silico reactivity predictions is shown below.
Prediction Type
Predicted Outcome for this compound
Site of Electrophilic Attack
Nitrogen and sulfur atoms of the thiomorpholine ring.
Site of Nucleophilic Attack
Carbon atom of the benzyl group attached to the bromine atom.
Most Likely Metabolic Transformation
Oxidation of the sulfur atom to the sulfoxide and then to the sulfone.
Note: These predictions are based on general chemical principles and would need to be verified by specific computational studies.
Spectroscopic Property Simulations and Validation with Experimental Data
A crucial application of computational chemistry is the simulation of various types of spectra. This allows for the interpretation of experimental spectra and can help to confirm the structure of a synthesized compound.
NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. By comparing the simulated spectrum to an experimental one, chemists can confirm that the correct molecule has been synthesized.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can also be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum. The comparison of a calculated IR spectrum with an experimental one provides a powerful tool for structural elucidation.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. This can provide information about the conjugated systems within the molecule.
The validation of computational results against experimental data is a critical step in the scientific process. When experimental spectra are available, their comparison with simulated spectra provides a measure of the accuracy of the computational methods and the theoretical models used. For this compound, obtaining experimental NMR, IR, and UV-Vis spectra would be essential for validating the theoretical predictions.
A hypothetical comparison of simulated and experimental spectroscopic data is presented below.
Note: The data in this table is illustrative. Specific experimental and computational work is required for accurate values.
Research Applications of Thiomorpholine Derivatives in Pure and Applied Chemistry
Role as Versatile Building Blocks and Intermediates in Organic Synthesis
Thiomorpholine (B91149) and its derivatives, including 4-(4-Bromobenzyl)thiomorpholine, are recognized as valuable building blocks in organic synthesis. jchemrev.comjchemrev.com Their structural framework, featuring both a secondary amine and a thioether, allows for a wide range of chemical transformations. These compounds serve as crucial intermediates in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. mdpi.comorganic-chemistry.org
The synthesis of the thiomorpholine ring itself can be achieved through various methods, such as the reaction of diethanolamine (B148213) with a sulfur source or the cyclization of amino-mustard species. nih.gov More advanced and efficient methods, including telescoped photochemical thiol-ene reactions and cyclizations in continuous flow, have been developed to produce thiomorpholine from inexpensive starting materials like cysteamine (B1669678) hydrochloride and vinyl chloride. nih.govresearchgate.net
Furthermore, thiomorpholines can be readily N-functionalized. For instance, 4-(4-nitrophenyl)thiomorpholine (B1608610) is synthesized via a nucleophilic aromatic substitution reaction between thiomorpholine and 4-fluoronitrobenzene. mdpi.com This N-aryl derivative serves as a precursor to 4-thiomorpholinoaniline, a key component in the development of various therapeutic agents. mdpi.comorganic-chemistry.org The ability to easily introduce substituents onto the nitrogen atom makes thiomorpholine derivatives highly adaptable for creating diverse molecular libraries for drug discovery and other applications. rsc.org
Contributions to Materials Science and Polymer Chemistry
The unique properties of the thiomorpholine moiety have led to its incorporation into advanced materials and polymers, opening up new avenues in materials science.
Integration into Advanced Functional Materials
Thiomorpholine-containing polymers, particularly those with an oxidized sulfur atom (thiomorpholine oxide), exhibit stimuli-responsive behavior. mdpi.com These "smart" materials can respond to changes in their environment, such as pH and temperature. mdpi.com For example, poly(ethylthiomorpholine oxide methacrylate) (PTHOXMA) displays a lower critical solution temperature (LCST) that is pH-dependent, making it a candidate for applications in drug delivery and other biological systems where controlled release is desired. mdpi.com The biocompatibility of these polymers further enhances their potential for use in advanced functional materials for the medical field. mdpi.com
Development of Specialty Polymers with Tailored Properties
The synthesis of polymers with thiomorpholine units allows for the creation of specialty polymers with tailored properties. By replacing the more common morpholine (B109124) group with thiomorpholine, new polymer platforms with different characteristics can be developed. mdpi.com While thiomorpholine-containing polymers can have lower water solubility, oxidation of the sulfur atom to a sulfoxide (B87167) significantly increases their hydrophilicity and biocompatibility. mdpi.com
Polymer-supported synthesis methods have also been employed to create libraries of thiomorpholine derivatives. rsc.orgnih.gov This approach facilitates the rapid and clean synthesis of a variety of substituted thiomorpholines, which can then be evaluated for their properties and potential applications in materials science. rsc.org The ability to systematically modify the structure of these polymers allows for the fine-tuning of their physical and chemical properties to meet specific needs.
Applications in Agrochemical Research as Synthetic Precursors
While direct applications of this compound in agrochemicals are not widely documented, the closely related morpholine derivatives have a significant presence in this industry. e3s-conferences.orgnih.gov They are key components in a variety of fungicides and herbicides. e3s-conferences.org This established role for morpholines suggests a strong potential for thiomorpholine derivatives to also act as effective agrochemical agents.
The thiomorpholine scaffold can be used as a precursor to synthesize new classes of pesticides. nih.govresearchgate.net By incorporating the thiomorpholine ring into larger molecules, researchers can explore new structure-activity relationships to develop novel insecticides, fungicides, and herbicides with improved efficacy and environmental profiles. nih.gov The versatility of the thiomorpholine structure allows for the creation of a wide range of derivatives for screening and development in the agrochemical sector. jchemrev.com
Exploration in Ligand Design for Catalytic Systems
The presence of both nitrogen and sulfur atoms in the thiomorpholine ring makes it an interesting candidate for ligand design in catalytic systems. Thiomorpholine is known to form complexes with various transition metals, including copper(II), platinum(II), and nickel(II). sigmaaldrich.comsigmaaldrich.com The catalytic activity of these metal-thiomorpholine complexes has been a subject of investigation. sigmaaldrich.comsigmaaldrich.com
The ability of the thiomorpholine moiety to coordinate with metal centers can be exploited to develop new catalysts for a range of organic transformations. The electronic and steric properties of the thiomorpholine ligand can be modified by introducing substituents, such as the 4-bromobenzyl group in this compound, which can in turn influence the activity and selectivity of the resulting catalyst. researchgate.netsci-hub.se This tunability makes thiomorpholine derivatives promising scaffolds for the development of novel and efficient catalytic systems.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(4-Bromobenzyl)thiomorpholine and its derivatives?
Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, benzyl halides (e.g., 4-bromobenzyl bromide) can react with thiomorpholine under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound. Derivatives such as sulfones (e.g., thiomorpholine 1,1-dioxide) are synthesized via oxidation using agents like Oxone® or meta-chloroperoxybenzoic acid (MCPBA) . Boronic ester derivatives (e.g., 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)thiomorpholine 1,1-dioxide) are prepared via Suzuki-Miyaura coupling precursors .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer :
NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and purity. For example, benzylic protons in the 4-bromobenzyl group resonate at δ ~4.5 ppm .
Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).
X-ray Crystallography : Used to resolve ambiguities in stereochemistry or bond geometry, particularly for derivatives with sulfone or boronate groups .
Q. How should researchers handle stability and storage of thiomorpholine derivatives?
Methodological Answer :
Stability : Thiomorpholine derivatives with sulfone groups (e.g., 1,1-dioxide) are stable under ambient conditions but may degrade in strong acidic/basic environments. Monitor via TLC or HPLC for decomposition .
Storage : Store at −20°C under inert gas (N₂/Ar) to prevent oxidation. Lyophilized powders are preferred for long-term storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound analogs?
Methodological Answer :
Substituent Variation : Replace the bromine atom with other halogens (Cl, F) or functional groups (e.g., -NH₂, -CF₃) to assess electronic effects. For example, fluorinated analogs (e.g., 4-(4-fluorobenzyl)thiomorpholine) show altered cytochrome P450 inhibition profiles .
Biological Assays : Test analogs in enzyme inhibition (e.g., CYP2A13) or antifungal assays. Use IC₅₀ values to correlate substituent effects with activity .
Q. What computational strategies are effective for modeling thiomorpholine derivatives?
Methodological Answer :
Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict oxidation susceptibility of the thiomorpholine sulfur atom .
Molecular Docking : Simulate interactions with biological targets (e.g., fungal enzymes) using software like AutoDock Vina. Focus on hydrogen bonding and steric compatibility .
Q. How can researchers resolve contradictions in biological activity data between batches?
Methodological Answer :
Purity Analysis : Use HPLC-MS to detect impurities (e.g., unreacted thiomorpholine or bromobenzyl precursors). Purity >98% is critical for reproducible bioassays .
Solvent Effects : Test activity in multiple solvents (e.g., DMSO vs. aqueous buffers) to identify solvent-dependent false positives/negatives .
Q. What strategies optimize reaction yields for thiomorpholine-1,1-dioxide derivatives?
Methodological Answer :
Oxidation Catalysts : Use catalytic TEMPO with Oxone® to enhance sulfone formation efficiency .
Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 1h) while maintaining yields >85% for thermally sensitive intermediates .
Q. How can researchers validate the biological relevance of thiomorpholine derivatives in vitro?
Methodological Answer :
Dose-Response Curves : Generate EC₅₀/IC₅₀ values for antifungal activity using standardized protocols (e.g., CLSI M38 for fungi) .
Metabolic Stability Assays : Incubate derivatives with liver microsomes to assess CYP-mediated degradation, a key factor in drug development .
Notes
Avoided non-academic sources (e.g., BenchChem) per guidelines.
Citations reflect peer-reviewed methodologies and synthesis protocols.
Advanced questions emphasize hypothesis-driven experimental design and data interpretation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.